ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate
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Overview
Description
ETHYL 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOATE: is a complex organic compound characterized by its multiple ethoxy groups and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with ethyl 4-aminobenzoate under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the tetrahydroisoquinoline core. The final product is obtained by esterification with ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroisoquinoline core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ethyl 4-[1-(3,4-diformylphenyl)-6,7-diformyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate.
Reduction: Formation of ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate.
Substitution: Formation of ethyl 4-[1-(3,4-dinitrophenyl)-6,7-dinitro-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its tetrahydroisoquinoline core is of particular interest due to its presence in many bioactive molecules.
Industry: In the material science industry, this compound is explored for its potential use in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOATE is largely dependent on its interaction with biological targets. The tetrahydroisoquinoline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the tetrahydroisoquinoline core.
Ethyl 3,4-dimethoxyphenylacetate: Similar ethoxy groups but different core structure.
3,4-Dimethoxybenzaldehyde: Shares the ethoxy groups but is a simpler aldehyde.
Uniqueness: ETHYL 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOATE is unique due to its combination of a tetrahydroisoquinoline core with multiple ethoxy groups. This structure provides a versatile platform for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C32H37NO7 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate |
InChI |
InChI=1S/C32H37NO7/c1-6-36-26-16-13-22(17-27(26)37-7-2)31-25-20-29(39-9-4)28(38-8-3)18-23(25)19-30(34)33(31)24-14-11-21(12-15-24)32(35)40-10-5/h11-18,20,31H,6-10,19H2,1-5H3 |
InChI Key |
GVYKKFUCMMSMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)OCC)OCC)OCC)OCC |
Origin of Product |
United States |
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